![molecular formula C9H5F3N2O2 B1420174 5-nitro-6-(trifluoromethyl)-1H-indole CAS No. 1186405-05-9](/img/structure/B1420174.png)
5-nitro-6-(trifluoromethyl)-1H-indole
Overview
Description
5-Nitro-6-(trifluoromethyl)-1H-indole (5-NITF-Indole) is a heterocyclic aromatic compound that has been the subject of much scientific research in recent years. This compound has been synthesized by various methods and has found applications in a variety of fields, including pharmaceuticals, biochemistry, and biotechnology.
Scientific Research Applications
Medicinal Chemistry: Therapeutic Agent Development
The nitrogen-based heterocyclic structure of 5-nitro-6-(trifluoromethyl)-1H-indole makes it a valuable source for therapeutic agents. Over 75% of FDA-approved drugs contain nitrogen heterocycles due to their physiological properties . This compound’s unique structure could be utilized in designing potent candidates for various diseases, leveraging its potential biological activities.
Neurodegenerative Disease Research: Inhibitors for Protein Aggregation
In the context of neurodegenerative diseases like Parkinson’s disease, compounds that inhibit protein aggregation are of significant interest. 5-nitro-6-(trifluoromethyl)-1H-indole could be investigated for its efficacy in inhibiting the aggregation of alpha-synuclein, a protein whose misfolding is associated with Parkinson’s disease pathology .
Organic Synthesis: Intermediate for Complex Compounds
This compound serves as a key intermediate in the synthesis of complex organic molecules. Its incorporation into synthetic pathways can lead to the development of novel compounds with enhanced properties or functionalities.
properties
IUPAC Name |
5-nitro-6-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVSQSQWFUXBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288242 | |
Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-6-(trifluoromethyl)-1H-indole | |
CAS RN |
1186405-05-9 | |
Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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